molecular formula C11H9NO B1449480 4-(Pyridin-4-yl)phenol CAS No. 77409-99-5

4-(Pyridin-4-yl)phenol

Cat. No. B1449480
CAS RN: 77409-99-5
M. Wt: 171.19 g/mol
InChI Key: DANMQSWQAGVFKV-UHFFFAOYSA-N
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Patent
US08207178B2

Procedure details

A solution of 4-(4-(methoxymethoxy)phenyl)pyridine (240 mg, 1.11 mmol) in aqueous HCl (1N, 2.8 mL) was stirred at rt overnight. The reaction was neutralized with saturated NaHCO3 and the precipitate was collected by filtration to yield the desired compound as a white solid (150 mg). NMR (MeOH-d4): 8.49 (d, 2H), 7.65 (m, 4H), 6.92 (d, 2H).
Name
4-(4-(methoxymethoxy)phenyl)pyridine
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1.C([O-])(O)=O.[Na+]>Cl>[N:14]1[CH:15]=[CH:16][C:11]([C:8]2[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=2)=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
4-(4-(methoxymethoxy)phenyl)pyridine
Quantity
240 mg
Type
reactant
Smiles
COCOC1=CC=C(C=C1)C1=CC=NC=C1
Name
Quantity
2.8 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.